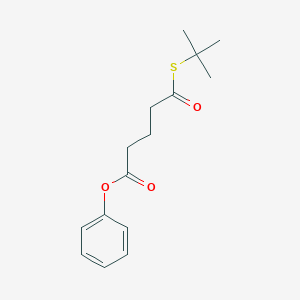
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with tert-butylthiol in the presence of a suitable catalyst to form the tert-butylsulfanyl derivative. This intermediate is then esterified with pentanoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and product purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester moiety can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate involves its interaction with specific molecular targets. The tert-butylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
Tetrapyrazinoporphyrazines: These compounds have similar substituents but differ in their overall molecular framework
Uniqueness
Phenyl 5-(tert-butylsulfanyl)-5-oxopentanoate is unique due to its combination of a phenyl group, a tert-butylsulfanyl group, and a pentanoate ester moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
62615-86-5 |
|---|---|
Fórmula molecular |
C15H20O3S |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
phenyl 5-tert-butylsulfanyl-5-oxopentanoate |
InChI |
InChI=1S/C15H20O3S/c1-15(2,3)19-14(17)11-7-10-13(16)18-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clave InChI |
IBRONCQSNQCLJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC(=O)CCCC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


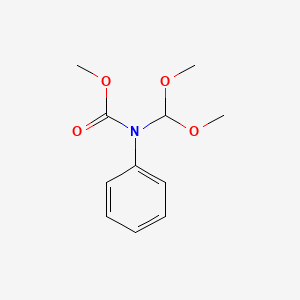
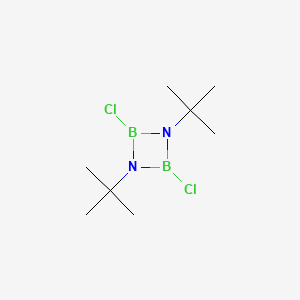
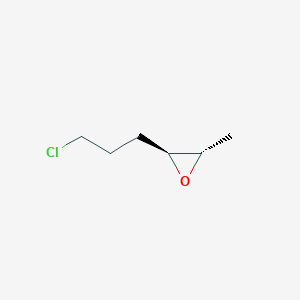

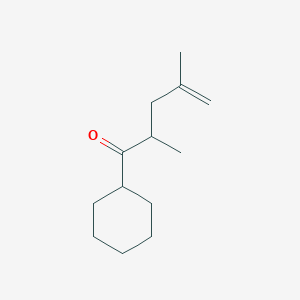
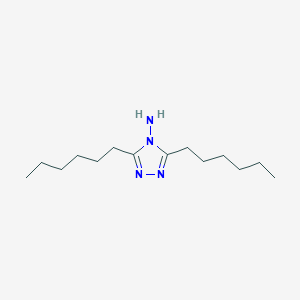
![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)
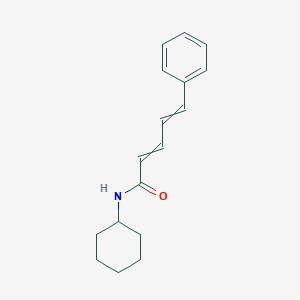
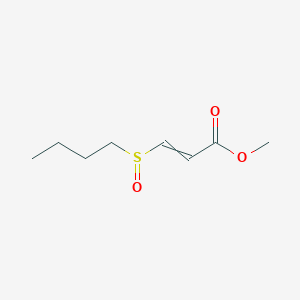
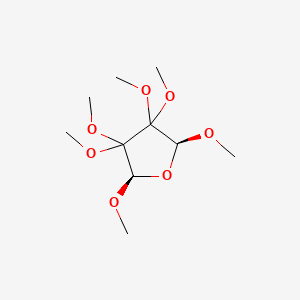
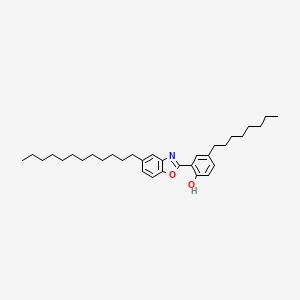
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
